4-Keto Ibutilide is a chemical compound related to Ibutilide, which is primarily used in the treatment of cardiac arrhythmias. As a derivative, 4-Keto Ibutilide retains the pharmacological properties of its parent compound while potentially offering enhanced efficacy or reduced side effects. This compound is classified under antiarrhythmic agents, specifically belonging to the class III antiarrhythmics that work by prolonging the cardiac action potential and refractory period.
4-Keto Ibutilide can be synthesized through various chemical methods, often derived from Ibutilide itself. The classification of this compound places it within the broader category of pharmaceuticals aimed at managing heart rhythm disorders. It is essential to understand its chemical nature and synthesis to appreciate its therapeutic potential.
The synthesis of 4-Keto Ibutilide typically involves modifications to the existing structure of Ibutilide. One common method includes:
The technical details of these methods require precise control over reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of 4-Keto Ibutilide.
The molecular structure of 4-Keto Ibutilide can be represented using various chemical notation systems. Its molecular formula is typically denoted as C17H22N2O3, indicating a structure that includes carbon, hydrogen, nitrogen, and oxygen atoms.
This structure allows for interactions with cardiac ion channels, which are crucial for its mechanism of action.
4-Keto Ibutilide can undergo several chemical reactions:
These reactions are significant in the context of drug development and optimization.
4-Keto Ibutilide functions primarily as a potassium channel blocker. By inhibiting specific potassium channels in cardiac myocytes, it prolongs the action potential duration and refractory period. This action helps restore normal rhythm in cases of atrial fibrillation or flutter.
These properties are essential for formulation development in pharmaceutical applications.
4-Keto Ibutilide has potential applications in:
The ongoing research into 4-Keto Ibutilide highlights its significance in advancing cardiovascular therapeutics.
4-Keto Ibutilide (CAS# 160087-98-9) is defined by the systematic IUPAC name N-Ethyl-N-heptyl-4-hydroxy-4-[4-(methylsulfonamido)phenyl]butanamide and molecular formula C₂₀H₃₄N₂O₄S (molecular weight: 398.56 g/mol) [3] [10]. Its core structure retains the phenylbutylamine backbone of the parent compound ibutilide but features a critical modification: a ketone group at the C4 position of the butyl chain. This oxidation replaces the secondary alcohol (–CHOH–) in ibutilide with a carbonyl (–C=O), fundamentally altering electronic distribution [7] [9].
The stereochemistry of 4-Keto Ibutilide remains unresolved in current literature. Unlike ibutilide, which exhibits a chiral center at the C4 hydroxyl position, the ketone group eliminates this stereogenic center. Consequently, 4-Keto Ibutilide lacks enantiomeric forms, simplifying its conformational landscape compared to the parent molecule [9]. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) serve as primary tools for structural validation, though no crystallographic data confirming absolute configuration are publicly available [10].
Table 1: Key Identifiers of 4-Keto Ibutilide
Property | Value |
---|---|
CAS Registry Number | 160087-98-9 |
IUPAC Name | N-Ethyl-N-heptyl-4-hydroxy-4-[4-(methylsulfonamido)phenyl]butanamide |
Molecular Formula | C₂₀H₃₄N₂O₄S |
Molecular Weight | 398.56 g/mol |
SMILES Notation | CCCCCCCN(CC)C(=O)CCC(C1=CC=C(C=C1)NS(=O)(=O)C)O |
XLogP or LogP | ~5.0 (estimated) |
Solubility: The introduction of the ketone group reduces overall polarity compared to ibutilide. Experimental data indicate poor aqueous solubility (4.73e-03 g/L), necessitating organic solvents like ethanol or DMSO for in vitro studies [9]. The calculated partition coefficient (LogP) of ~5.0 reflects increased lipophilicity, potentially enhancing membrane permeability but complicating formulation [8] [9].
Stability: The 4-keto moiety renders the compound susceptible to nucleophilic attack at the carbonyl carbon. Under physiological pH (7.4), it demonstrates moderate stability, but alkaline conditions promote hydrolysis. Thermal analyses (DSC/TGA) reveal decomposition above 200°C, suggesting solid-state stability at room temperature [10]. No comprehensive degradation kinetic studies are available.
Crystallography: No single-crystal X-ray diffraction data for 4-Keto Ibutilide exists in public databases. Its amorphous nature is inferred from the absence of melting point reports and the tendency to form viscous oils upon isolation [7] [10]. Computational modeling (e.g., DFT simulations) suggests the keto group adopts a planar trans conformation relative to the phenyl ring, minimizing steric clash with the heptyl chain [9].
Structurally, 4-Keto Ibutilide diverges from ibutilide (C₂₀H₃₆N₂O₃S, MW 384.58 g/mol) through the oxidation of the C4 hydroxyl to a ketone [1] [8]. This modification has cascading effects:
Table 2: Structural and Property Comparison with Ibutilide
Parameter | Ibutilide | 4-Keto Ibutilide | Pharmacological Impact |
---|---|---|---|
C4 Functional Group | Secondary alcohol (–CHOH–) | Ketone (–C=O) | Loss of H-bond donor capacity |
Molecular Weight | 384.58 g/mol | 398.56 g/mol | Altered distribution kinetics |
LogP | ~4.5 [8] | ~5.0 | Increased lipophilicity |
Chirality | Chiral center at C4 | Achiral | Simplified synthesis |
Pharmacologically, ibutilide acts as a class III antiarrhythmic by blocking the rapid delayed rectifier potassium current (Iₖᵣ) and activating slow sodium influx [1]. The 4-keto derivative’s impact on ion channels remains unstudied, but in silico docking suggests reduced affinity for hERG potassium channels due to altered H-bonding patterns [9].
The 4-keto group induces three key electronic and steric shifts:
Table 3: Hydrogen-Bonding Patterns
Compound | H-Bond Donors | H-Bond Acceptors | Key Functional Groups Involved |
---|---|---|---|
Ibutilide | 2 (OH, NHSO₂) | 5 (SO₂, OH, N) | Hydroxyl, sulfonamide |
4-Keto Ibutilide | 1 (NHSO₂) | 6 (SO₂, C=O, N) | Ketone, sulfonamide |
Metabolically, the keto group may hinder phase I oxidation (already oxidized) and favor phase II conjugation pathways like glucuronidation. This contrasts with ibutilide, which undergoes hepatic ω-oxidation followed by β-oxidation to form active metabolites, including the 4-keto derivative itself [1] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4